(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
CAS No.:
Cat. No.: VC13461082
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide |
| Standard InChI | InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16+/m0/s1 |
| Standard InChI Key | FLQIYJMLFSGQTA-XJKSGUPXSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 273.37 g/mol . Its stereochemistry is defined by two chiral centers: the (S)-configuration at the α-carbon of the propanamide chain and the (R)-configuration at the 1-position of the pyrrolidine ring . This stereochemical arrangement is critical for potential interactions with enantioselective biological targets, such as G-protein-coupled receptors or enzymes.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic transformations, typically beginning with the preparation of the (R)-1-benzylpyrrolidin-3-amine intermediate. Key steps include:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under reductive amination conditions.
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Benzyl Group Introduction: Alkylation of the pyrrolidine nitrogen using benzyl bromide or chloride.
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Propanamide Backbone Assembly: Coupling the cyclopropylamine moiety to the pyrrolidine intermediate via an activated ester (e.g., using EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 78% |
| Amide Coupling | EDC, HOBt, DIPEA, DCM, RT | 65% |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits moderate aqueous solubility (~2.1 mg/mL in PBS, pH 7.4) due to the hydrophobic benzyl and cyclopropyl groups . Stability studies indicate degradation <5% over 24 hours in simulated gastric fluid, suggesting oral bioavailability potential .
Predicted ADME Properties
Computational models (e.g., SwissADME) predict:
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LogP: 2.8 (indicative of moderate lipophilicity)
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Blood-Brain Barrier Permeability: High (CNS MPO score = 5.2)
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CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 10 μM)
Research Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No published animal studies exist to date .
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Toxicology: Acute toxicity profiles remain uncharacterized.
Optimization Strategies
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